3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of amino, bromo, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-bromo-3-methylpyridine with an appropriate amine under acidic or basic conditions to form the imidazo[1,2-a]pyridine core. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines with various functional groups.
- Oxidized or reduced derivatives with altered electronic properties.
Scientific Research Applications
3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for developing drugs targeting various diseases, including cancer, tuberculosis, and neurological disorders.
Biological Studies: Employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes due to its unique electronic properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine depends on its specific application:
Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Pathways: The compound may affect various cellular pathways, leading to changes in gene expression, protein synthesis, and cell behavior.
Comparison with Similar Compounds
- 2-Amino-3-bromo-6-methylimidazo[1,2-a]pyridine
- 3-Amino-6-chloro-8-methylimidazo[1,2-a]pyridine
- 3-Amino-6-bromo-8-ethylimidazo[1,2-a]pyridine
Comparison:
- Unique Functional Groups: The presence of the amino, bromo, and methyl groups in 3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine provides unique reactivity and biological activity compared to its analogs.
- Biological Activity: The specific arrangement of functional groups can lead to differences in biological activity, making this compound a valuable compound for targeted drug development.
- Chemical Reactivity: The compound’s reactivity in substitution, oxidation, and reduction reactions can differ from similar compounds, offering diverse synthetic pathways and applications.
Biological Activity
3-Amino-6-bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, pharmacokinetic properties, and comparative studies with other compounds.
Chemical Structure and Properties
The compound is characterized by a fused imidazo-pyridine ring system with the following structural features:
- Amino group at the 3-position
- Bromo group at the 6-position
- Methyl group at the 8-position
These functional groups contribute to its reactivity and biological interactions. The presence of the amino group allows for nucleophilic substitution reactions, while the bromine atom can engage in electrophilic aromatic substitution, enhancing its biological activity .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with DNA replication processes .
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against various cancer cell lines. The compound's structure allows it to bind effectively to enzymes or receptors involved in cancer progression .
Pharmacokinetic Properties
Research has highlighted several pharmacokinetic properties relevant to this compound:
- Aqueous Solubility : Enhanced solubility increases its bioavailability.
- Stability : Exhibits good stability in mouse microsomal systems (half-life > 40 min), making it a suitable candidate for further development .
- Gastrointestinal Permeability : High permeability in PAMPA models suggests effective absorption when administered orally .
Comparative Biological Activity
In comparative studies, this compound has shown promising activity against various pathogens and cancer cell lines. Below is a summary table highlighting its efficacy compared to reference compounds.
Compound | Target Organism/Cell Line | EC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | L. infantum (intracellular amastigotes) | 3.7 | High |
Miltefosine | L. infantum | 0.4 | - |
Fexinidazole | L. infantum | 15.9 | - |
Reference Compound A | HepG2 (liver cancer) | <16 | Low |
Reference Compound B | THP1 (monocytic leukemia) | - | - |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies : In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported that compounds similar to this compound inhibited cell proliferation by inducing apoptosis through specific signaling pathways .
- Antimicrobial Studies : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial DNA replication processes, which is critical for bacterial survival .
- Pharmacological Profiling : In silico modeling and docking studies have suggested that this compound binds effectively to key biological targets, indicating its potential as a lead compound in drug development .
Properties
Molecular Formula |
C8H8BrN3 |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-8-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,10H2,1H3 |
InChI Key |
ULVASIVRWSYFKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC=C2N)Br |
Origin of Product |
United States |
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